

synthesis of 3-Fluoro-4-(methylsulfonyl)aniline from starting materials

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Compound of Interest

Compound Name: 3-Fluoro-4-(methylsulfonyl)aniline

Cat. No.: B1344129

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Synthesis of 3-Fluoro-4-(methylsulfonyl)aniline: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of **3-Fluoro-4-(methylsulfonyl)aniline**, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a robust three-step process commencing from commercially available starting materials.

Overall Synthesis Pathway

The synthesis of **3-Fluoro-4-(methylsulfonyl)aniline** can be efficiently achieved in three sequential steps starting from 3-chloro-4-fluoronitrobenzene. The pathway involves a nucleophilic aromatic substitution to introduce the methylthio group, followed by an oxidation to the methylsulfonyl group, and finally, a reduction of the nitro group to the desired aniline.



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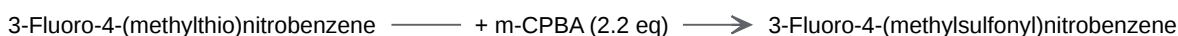
Caption: Three-step synthesis of **3-Fluoro-4-(methylsulfonyl)aniline**.

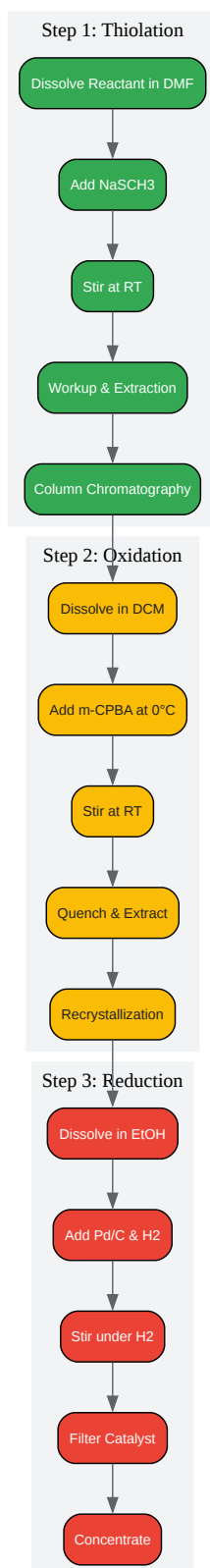
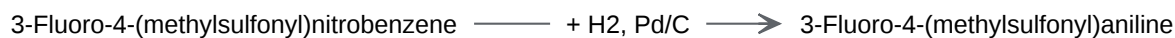
Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-(methylthio)nitrobenzene

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 3-chloro-4-fluoronitrobenzene is displaced by a methylthiolate nucleophile. The nitro group para to the chlorine activates the ring for this substitution.

Reaction Scheme:





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